B1574983 hTRT (615-624)

hTRT (615-624)

Cat. No.: B1574983
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hTRT (human telomerase reverse transcriptase), also referred to as hTERT, is the catalytic subunit of telomerase, an enzyme critical for maintaining telomere integrity and enabling cellular immortality. The sequence hTRT (615-624) corresponds to a peptide region within the reverse transcriptase domain of the protein, which is essential for enzymatic activity . Telomerase activation is a hallmark of cancer, as it allows tumor cells to bypass replicative senescence. hTRT expression is tightly regulated in normal somatic cells but is reactivated in ~85–95% of human cancers, correlating with tumor aggressiveness, poor differentiation, and reduced survival . For example, in prostate cancer, hTRT expression intensity inversely correlates with tumor differentiation, with undifferentiated carcinomas showing the highest expression levels . Similarly, in hepatocellular carcinoma (HCC), hTRT-positive patients exhibit significantly shorter median survival (21 months vs. 46 months for hTRT-negative patients) .

Properties

sequence

ALLTSRLRFI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Telomerase Reverse Transcriptase (615-624); hTRT (615-624)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

hTRT vs. Other Telomerase Subunits (hTR and TP1)

While telomerase requires three core components—hTR (telomerase RNA), TP1 (telomerase-associated protein), and hTRT—the expression and functional roles of these subunits differ markedly:

Parameter hTRT (615-624) hTR TP1
Expression in Cancer Detected in >80% of cancers (e.g., 93.6% in prostate cancer , 84% in cervical cancer ) Ubiquitous in cancer and normal tissues Expressed in both cancer and normal tissues
Role in Telomerase Activity Rate-limiting determinant; transfection of hTRT alone restores telomerase activity in vitro Provides RNA template for telomere elongation Structural support; no direct catalytic role
Clinical Utility Prognostic marker (e.g., HCC survival , prostate cancer differentiation ) Limited diagnostic value due to non-specific expression No established clinical relevance

Key Insight : Unlike hTR and TP1, hTRT expression is cancer-specific and directly correlates with telomerase activity, making it a superior biomarker and therapeutic target .

hTRT vs. Viral Reverse Transcriptases (e.g., HIV-1 RT)

hTRT shares structural homology with viral reverse transcriptases (RTs) but differs in function and regulation:

Feature hTRT (615-624) HIV-1 RT
Biological Role Telomere maintenance, cellular immortality Viral replication
Expression Restricted to cancer and germline cells Expressed during viral infection
Inhibitors BIBR1532 (non-competitive inhibitor), imetelstat (antisense oligonucleotide) Nucleoside analogs (e.g., AZT), non-nucleoside RT inhibitors
Drug Resistance Limited clinical resistance reported High mutation-driven resistance

Key Insight : hTRT inhibitors are designed to exploit cancer-specific expression, whereas viral RT inhibitors target rapidly mutating viral enzymes .

hTRT vs. Telomerase-Targeting Compounds

Several compounds inhibit telomerase via distinct mechanisms:

Compound Mechanism Specificity for hTRT (615-624) Clinical Stage
Imetelstat Targets hTR template region Low Phase III trials (myelofibrosis)
BIBR1532 Non-competitive hTRT inhibitor High (binds RT domain) Preclinical
GRN163L Lipid-conjugated hTR antagonist Moderate Phase II trials

Key Insight : BIBR1532’s specificity for the hTRT reverse transcriptase domain (including residues 615–624) makes it a promising candidate for precision therapy .

Research Findings and Clinical Implications

hTRT Expression as a Prognostic Marker

  • Hepatocellular Carcinoma: hTRT-positive patients have a 5-year survival rate of 4.19% vs. 33.12% in hTRT-negative patients .
  • Prostate Cancer : hTRT expression intensity correlates with Gleason score: undifferentiated (+++), poorly differentiated (++), moderately differentiated (+), and well-differentiated (−) .
  • Eyelid Gland Carcinoma: hTRT expression correlates with proliferation index (Ki-67, r = 0.410, P < 0.01) .

Therapeutic Targeting of hTRT

  • Antisense hTRT: Suppresses tumor cell proliferation and malignant phenotypes in vitro .
  • TRAP Gene Regulation: The TRAP gene modulates hTRT transcription, offering a novel regulatory target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.